1-(trifluoroMethyl)-3-Methoxy-5-Methylbenzene
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Overview
Description
1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is an aromatic compound characterized by the presence of a trifluoromethyl group, a methoxy group, and a methyl group attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene can be synthesized through several methods. One common approach involves the trifluoromethylation of a suitable aromatic precursor. This can be achieved using reagents such as trifluoromethyl iodide (CF₃I) in the presence of a photocatalyst like Ir(dF(CF₃)ppy)₂(dtbbpy) under visible light irradiation . Another method involves the use of trifluoromethyl copper reagents to introduce the trifluoromethyl group onto the aromatic ring .
Industrial Production Methods: Industrial production of this compound typically involves large-scale trifluoromethylation reactions using robust and scalable processes. These methods often employ continuous flow reactors to ensure efficient mixing and heat transfer, thereby enhancing reaction yields and safety .
Chemical Reactions Analysis
Types of Reactions: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Reagents like nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation.
Major Products:
Oxidation: Formation of trifluoromethyl-substituted aldehydes or carboxylic acids.
Reduction: Formation of difluoromethyl or monofluoromethyl derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, thereby improving its bioavailability and efficacy . The methoxy group can participate in hydrogen bonding interactions, further influencing the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
1-(Trifluoromethyl)-4-Methoxybenzene: Similar structure but lacks the methyl group, leading to different chemical and biological properties.
1-(Trifluoromethyl)-3-Methylbenzene: Lacks the methoxy group, affecting its reactivity and applications.
1-(Trifluoromethyl)-2-Methoxy-4-Methylbenzene: Positional isomer with different substitution pattern, influencing its chemical behavior.
Uniqueness: 1-(Trifluoromethyl)-3-Methoxy-5-Methylbenzene is unique due to the specific combination of trifluoromethyl, methoxy, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties, such as enhanced lipophilicity and metabolic stability, making it valuable in various applications .
Properties
IUPAC Name |
1-methoxy-3-methyl-5-(trifluoromethyl)benzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9F3O/c1-6-3-7(9(10,11)12)5-8(4-6)13-2/h3-5H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YYHAHSWQNBUNNN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9F3O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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